molecular formula C11H13NO3 B1605631 6,7-Dimethoxy-1,4-dihydro-3(2H)-isoquinolinone CAS No. 21763-07-5

6,7-Dimethoxy-1,4-dihydro-3(2H)-isoquinolinone

Cat. No. B1605631
CAS RN: 21763-07-5
M. Wt: 207.23 g/mol
InChI Key: FRBTVJSVXIIDIG-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1,4-dihydro-3H-isochromen-3-one is a heterocyclic organic compound with the molecular formula C11H12O4 and a molecular weight of 208.21 . It is also known by other names such as BUTTPARK 147\04-22; 6,7-DIMETHOXY-1,4-DIHYDRO-3H-ISOCHROMEN-3-ONE; 6,7-DIMETHOXY-3-ISOCHROMANONE; 6,7-DIMETHOXY-3-ISOCHROMEN-3-ONE; 6,7-DIMETHOXYISOCHROMAN-3-ONE; 1,4-Dihydro-6,7-dimethoxy-3H-2-benzopyran-3-one; 3,4-Dihydro-6,7-dimethoxy-1H-2-benzopyran-3-one .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Stereoselective Synthesis : This compound is utilized in the stereoselective synthesis of isoquinolinones and oxoberbines, as demonstrated by Haimova et al. (1977). They explored its interaction with homophthalic anhydrides and azomethines, leading to high yields of specific isoquinolinones (Haimova, Mollov, Ivanova, Dimitrova, & Ognyanov, 1977).
  • Crystal Structure and Oxidation : Rozwadowska et al. (2002) synthesized a compound from 6,7-dimethoxy-3,4-dihydroisoquinoline and investigated its structure and oxidation process, contributing to the understanding of isoquinoline derivatives (Rozwadowska, Sulima, & Gzella, 2002).
  • Novel Reactions : Nyerges et al. (2005) described new reactions of 6,7-dimethoxy-3,4-dihydroisoquinoline with electron-deficient olefins, leading to cycloadducts with high regio- and stereoselectivity (Nyerges, Dancsó, Bitter, Blaskó, & Tőke, 2005).

Pharmacological Research

Isoquinoline Derivatives and Alkaloids

  • Isoquinoline Alkaloids Study : Qing (2007) researched isoquinoline alkaloids, including derivatives of 6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone, from the rhizoma of Coptis chinensis, contributing to the field of natural product chemistry (Qing, 2007).

properties

IUPAC Name

6,7-dimethoxy-2,4-dihydro-1H-isoquinolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-14-9-3-7-5-11(13)12-6-8(7)4-10(9)15-2/h3-4H,5-6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRBTVJSVXIIDIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CNC(=O)CC2=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60309884
Record name 6,7-Dimethoxy-1,4-dihydroisoquinolin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60309884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21763-07-5
Record name NSC218395
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218395
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6,7-Dimethoxy-1,4-dihydroisoquinolin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60309884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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